![molecular formula C22H25ClN2O3S B5586799 2-({1-[(3-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5586799.png)
2-({1-[(3-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a part of a broader class of chemicals that combine structural motifs of tetrahydroisoquinoline and piperidine, often modified with sulfonyl groups. These compounds are of interest due to their potential antimicrobial activities and ability to induce oxidative stress in various cancer cells. Research has explored various synthetic routes, molecular structures, and properties of related molecules.
Synthesis Analysis
Several synthetic approaches have been developed for related compounds, highlighting the diversity of methods available. A notable method involves the Pictet–Spengler reaction, which has been used to synthesize various tetrahydroisoquinoline derivatives. This approach often employs sulfonyl groups as activating or protecting agents, facilitating the cyclization processes necessary for constructing the complex molecular architecture of these compounds (Jian Liu et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds in this class has been elucidated through a combination of spectral and crystallographic techniques. X-ray crystallography, NMR (nuclear magnetic resonance), and mass spectrometry have been pivotal in confirming the configurations of synthesized compounds. These analyses not only confirm the structural integrity but also help in understanding the molecular interactions and conformations critical for their biological activities (S. Fatma et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves interactions with sulfonyl and chloro groups, which can participate in various organic reactions. The presence of these functional groups allows for further modifications and derivatizations, expanding the chemical diversity and potential applications of these molecules. For instance, sulfonyl groups have been exploited in radical-triggered addition reactions, offering routes to novel heterocyclic compounds with potential pharmacological properties (Ramóna Madácsi et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and stability, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure, particularly the presence of sulfonyl and chloro groups, which can affect polarity and molecular interactions. Analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are often employed to characterize these aspects, although specific studies on the compound were not found in the presented research.
Chemical Properties Analysis
Chemical properties, including reactivity, potential for bond formation, and susceptibility to specific reactions, are key to understanding the utility and potential applications of these compounds. Studies have shown that the sulfonyl group can act as an electrophile in various chemical reactions, enabling the synthesis of a wide range of derivatives with altered biological activities. The ability to undergo transformations such as sulfonylation, halogenation, and cyclization makes these compounds versatile intermediates in organic synthesis (C. Silveira et al., 1999).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[1-[(3-chlorophenyl)methylsulfonyl]piperidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3S/c23-21-9-3-5-17(13-21)16-29(27,28)25-11-4-8-20(15-25)22(26)24-12-10-18-6-1-2-7-19(18)14-24/h1-3,5-7,9,13,20H,4,8,10-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIAJQRSDHGGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4-dichlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5586728.png)
![(3R*,4R*)-1-[(3-fluoro-4-hydroxyphenyl)acetyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5586734.png)
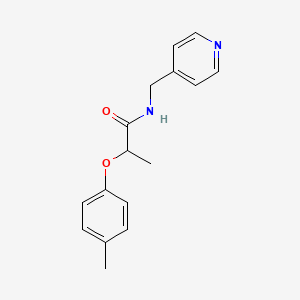
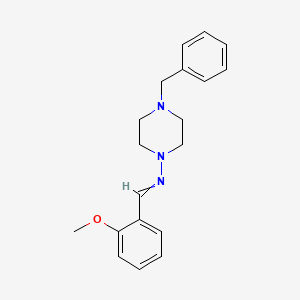
![(3R*,4R*)-1-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5586754.png)
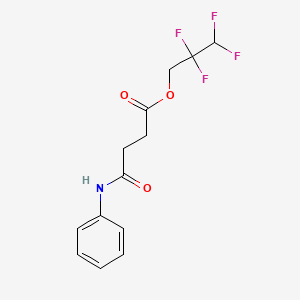
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-(2-oxo-1-azepanyl)acetamide](/img/structure/B5586761.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5586769.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5586777.png)
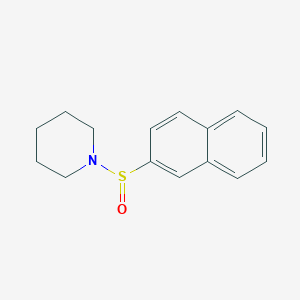
![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5586791.png)
![10,11,12,13-tetrahydro-8H,9H-cyclohepta[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5586794.png)
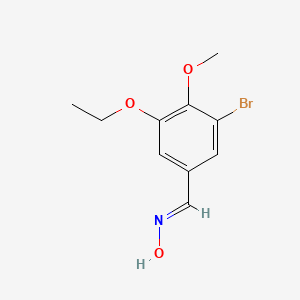
![9-(propylsulfonyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5586809.png)